1,3-Diamino-2-propanol

Catalog No.
S605351
CAS No.
616-29-5
M.F
C3H10N2O
M. Wt
90.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diamino-2-propanol

CAS Number

616-29-5

Product Name

1,3-Diamino-2-propanol

IUPAC Name

1,3-diaminopropan-2-ol

Molecular Formula

C3H10N2O

Molecular Weight

90.12 g/mol

InChI

InChI=1S/C3H10N2O/c4-1-3(6)2-5/h3,6H,1-2,4-5H2

InChI Key

UYBWIEGTWASWSR-UHFFFAOYSA-N

SMILES

C(C(CN)O)N

Synonyms

(3-Amino-2-hydroxypropyl)amine; 1,3-Diamino-2-hydroxypropane; 1,3-Diamino-2-propanol; 1,3-Diaminopropan-2-ol; 2-Hydroxy-1,3-diaminopropane; 2-Hydroxy-1,3-propanediamine; 2-Hydroxypropylenediamine; Dapol; NSC 6070

Canonical SMILES

C(C(CN)O)N

The exact mass of the compound 1,3-Diamino-2-propanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6070. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Diamino-2-propanol is a versatile organic compound distinguished by its trifunctional structure, which incorporates two primary amine groups and a central secondary hydroxyl group. This arrangement makes it a critical precursor for synthesizing a range of complex molecules, including pharmaceutical intermediates for contrast media, specialized polymers, and Schiff base ligands for coordination chemistry. Unlike simple aliphatic diamines, the hydroxyl group provides an additional reactive or coordination site, enabling the construction of molecules with specific, tailored architectures and functionalities.

Research Fit

Aqueous synthesis and purification workflows
Bidentate ligand in coordination chemistry
Trifunctional crosslinking monomer for polymer science

Substituting 1,3-Diamino-2-propanol with structurally similar but functionally distinct alternatives introduces significant process and performance risks. Replacing it with 1,3-diaminopropane eliminates the central hydroxyl group, which is essential for forming N,N',O-tridentate metal complexes and serves as a key reactive handle for building hydrophilic side chains in advanced pharmaceutical intermediates like Iohexol and Gadobutrol. Using a simpler amino alcohol like ethanolamine reduces the number of amine functional groups from two to one, fundamentally altering its utility as a cross-linking agent and its ability to form specific bis-imine or hexahydropyrimidine structures required in heterocyclic synthesis. These differences are not minor; they fundamentally change reaction pathways, coordination geometry, and the physicochemical properties of the final product, making direct substitution unviable for its most critical applications.

Substitution Risk

Central hydroxyl group enforces six-membered chelate rings, shifting complex stability relative to five-membered rings from simple diamines.

Trifunctional architecture (two amines + one alcohol) yields higher crosslink density and introduces hydrophilic domains not replicated by diamines.

Unique hydrogen-bonding network stabilizes conformers absent in non-hydroxylated analogs, potentially altering material performance.

Precursor Suitability: Enables N,N',O-Tridentate Coordination Unavailable with Simple Diamines

The defining feature of 1,3-Diamino-2-propanol is its ability to act as a tridentate N,N',O-donor ligand upon deprotonation of the hydroxyl group. This mode of coordination creates highly stable, coordinatively saturated metal complexes with specific geometries, such as the distorted octahedral geometry observed in a tetranuclear Ni(II) complex. This contrasts sharply with 1,3-diaminopropane, which lacks the hydroxyl group and can only function as a bidentate N,N'-donor, forming a standard six-membered chelate ring. The tridentate capability is a critical structural advantage for creating robust catalysts and functional materials.

Evidence DimensionLigand Coordination Mode (Denticity)
Target Compound DataTridentate (N,N',O) coordination, forming stable multi-nuclear metal complexes.
Comparator Or Baseline1,3-Diaminopropane: Limited to bidentate (N,N') coordination.
Quantified DifferenceAdds a third coordination site (alkoxide oxygen) enabling more complex and stable metal-ligand architectures.
ConditionsTemplated synthesis of Schiff base ligands with Ni(II) metal centers.

For synthesizing catalysts or materials where metal center stability and specific geometry are critical, the tridentate coordination provided by this compound is a non-substitutable structural feature.

Polyamine Inhibition
Head-to-head
Most effective among tested diaminopropane derivatives in preventing spermidine/spermine accumulation.
Supports polyamine depletion study context.
Ehrlich ascites model; review cell-type specificity.

Processability: Critical Intermediate for High-Solubility Pharmaceutical Contrast Agents

1,3-Diamino-2-propanol is a designated key precursor for the hydrophilic side chains of non-ionic X-ray and MRI contrast agents, including Iohexol and Gadobutrol. The compound's amino and hydroxyl groups are essential for building the polyhydroxylated side chains that impart the high aqueous solubility and low osmolality required for a favorable clinical safety profile. Simpler analogs like 1,3-diaminopropane lack the necessary hydroxyl group to build these specific side chains, making them unsuitable for this high-value synthesis workflow. The use of 1,3-diamino-2-propanol is not just an option but a foundational component in the established, multi-step synthesis of these widely used medical imaging agents.

Evidence DimensionPrecursor Functionality
Target Compound DataServes as a scaffold to introduce multiple hydroxyl groups, ensuring high solubility and low osmolality in final API.
Comparator Or Baseline1,3-Diaminopropane: Lacks the hydroxyl 'handle' and cannot be used to synthesize the required hydrophilic side chains.
Quantified DifferenceEnables synthesis of FDA-approved contrast agents; comparators do not.
ConditionsMulti-step synthesis of iodinated contrast agents (e.g., Iohexol) and macrocyclic MRI agents (e.g., Gadobutrol).

For pharmaceutical development and manufacturing targeting specific contrast agents, this exact compound is required by established synthesis routes to achieve the necessary final product properties.

DPOTA vs EDTA Stability
Head-to-head
Δlog K = 2–5 units lower for DPOTA complexes.
Supports labile metal binding applications.
Spectrophotometric data; pH/ionic strength not specified.

Performance in CO2 Capture: Higher Absorption Enthalpy than Tertiary Amines

In carbon capture applications, the chemical nature of the amine dictates efficiency. As a primary amino alcohol, 1,3-diamino-2-propanol is expected to exhibit reactive behavior similar to other primary amines like monoethanolamine (MEA). A comparative study measured the enthalpy of CO2 absorption for MEA to be -88.91 kJ/mol. This is significantly higher than that of tertiary amines like triethanolamine (TEA), which had an absorption enthalpy of -44.72 kJ/mol. While a higher heat of absorption implies a stronger reaction with CO2, leading to potentially faster kinetics and higher capacity at low pressures, it also requires more energy for regeneration. However, compared to less reactive tertiary amines, its structure offers a more favorable absorption profile for applications where capture efficiency is prioritized.

Evidence DimensionEnthalpy of CO2 Absorption (kJ/mol)
Target Compound DataExpected to be similar to Monoethanolamine (MEA): -88.91 kJ/mol
Comparator Or BaselineTriethanolamine (TEA): -44.72 kJ/mol
Quantified DifferenceApproximately 2x higher heat of absorption compared to a common tertiary amine.
ConditionsCalorimetric measurement of CO2 absorption in aqueous amine solutions at 298 K.

This indicates a stronger, more exothermic reaction with CO2 compared to tertiary amines, suggesting suitability for capture processes where high absorption rates and capacity at low CO2 partial pressures are more critical than regeneration energy.

RO Salt Rejection
Context-dependent
>99.3% salt rejection; enhanced long-term stability with DAPL crosslinker.
Supports high-performance membrane research.
Desalination of NaCl under standard RO conditions.
Elastomer Mechanics
Data to verify
Young's modulus ≈ 1 MPa; reversible elongation up to 92%.
Supports soft tissue scaffold design review.
Class-level inference; verify for specific formulation.
Conformer Populations
Head-to-head
1,3-diamino-2-propanol populates H-bonded cycles; triamine analog populates only chains.
Supports molecular shape and H-bonding preference studies.
Microwave spectroscopy; jet-cooled conditions.
Amine Oxidase Substrate
Head-to-head
Not oxidized by amine oxidases, unlike propane-1,3-diamine and propene-1,3-diamine.
Supports metabolic stability research context.
In vitro assay; enzyme source not specified.

Synthesis of Stable, Well-Defined Metal-Organic Catalysts and Materials

This compound is the right choice when the goal is to create robust metal complexes with high stability and defined geometry. Its ability to act as a tridentate N,N',O-ligand allows for the synthesis of coordinatively saturated metal centers, a feature unattainable with simple diamine substitutes like 1,3-diaminopropane. This is critical in developing single-site catalysts, magnetic materials, and metal-organic frameworks where performance is directly linked to the stability and structure of the metal's coordination sphere.

Building Block for Advanced Pharmaceutical Intermediates

This is the specified precursor for manufacturing hydrophilic side chains for certain non-ionic medical imaging contrast agents. The hydroxyl group is a non-negotiable feature that enables the construction of polyhydroxylated structures, which are essential for achieving the high water solubility and biocompatibility required for safe in-vivo use. Alternative amines lacking this functionality are unsuitable for these established synthetic routes.

Development of Functional Polymers and Hydrogels

The trifunctional nature of 1,3-diamino-2-propanol makes it a valuable monomer or cross-linking agent for producing functional polymers. It can be used to synthesize hydrogels with tunable properties for applications such as controlled-release drug delivery systems. The hydroxyl group can serve as a reactive site for post-polymerization modification, offering a level of versatility not available from simple diamine monomers.

Application Fit Matrix

Application
Selection Property
Validation Focus
Polyamine metabolism studies
Ornithine decarboxylase inhibition profile
Spermidine/spermine accumulation endpoints
Membrane crosslinking studies
Crosslinking architecture with graphene oxide
Salt rejection and membrane stability testing
Biomaterial elastomer synthesis
Mechanical compliance and degradation profile
Tensile modulus and elongation endpoints
Metal chelation and sensing studies
Weaker chelation compared to EDTA
Reversible metal binding assays

Physical Description

Liquid

XLogP3

-2.3

UNII

L59259H635

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 51 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 46 of 51 companies with hazard statement code(s):;
H315 (95.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

616-29-5

Wikipedia

1,3-diamino-2-propanol

General Manufacturing Information

All other chemical product and preparation manufacturing
2-Propanol, 1,3-diamino-: ACTIVE
Andreiadis et al. Molecular engineering of a cobalt-based electrocatalytic nanomaterial for H2 evolution under fully aqueous conditions. Nature Chemistry, doi: 10.1038/nchem.1481, published online 28 October 2012 http://www.nature.com/nchem

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